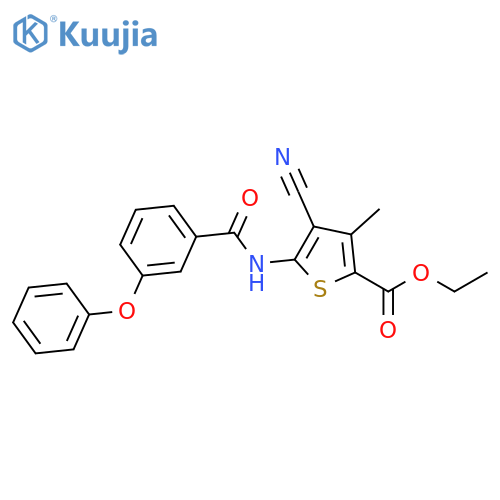

Cas no 896323-22-1 (ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate)

ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-Thiophenecarboxylic acid, 4-cyano-3-methyl-5-[(3-phenoxybenzoyl)amino]-, ethyl ester

- ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate

-

- インチ: 1S/C22H18N2O4S/c1-3-27-22(26)19-14(2)18(13-23)21(29-19)24-20(25)15-8-7-11-17(12-15)28-16-9-5-4-6-10-16/h4-12H,3H2,1-2H3,(H,24,25)

- InChIKey: NVKIXNLFKRIUIA-UHFFFAOYSA-N

- SMILES: C1(C(OCC)=O)SC(NC(=O)C2=CC=CC(OC3=CC=CC=C3)=C2)=C(C#N)C=1C

ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2590-0787-40mg |

ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate |

896323-22-1 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2590-0787-20μmol |

ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate |

896323-22-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2590-0787-15mg |

ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate |

896323-22-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2590-0787-50mg |

ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate |

896323-22-1 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2590-0787-100mg |

ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate |

896323-22-1 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2590-0787-2mg |

ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate |

896323-22-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2590-0787-4mg |

ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate |

896323-22-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2590-0787-20mg |

ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate |

896323-22-1 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2590-0787-1mg |

ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate |

896323-22-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2590-0787-75mg |

ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate |

896323-22-1 | 90%+ | 75mg |

$208.0 | 2023-05-16 |

ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate 関連文献

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylateに関する追加情報

Ethyl 4-Cyano-3-Methyl-5-(3-Phenoxybenzamido)Thiophene-2-Carboxylate: A Comprehensive Overview

Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate, identified by the CAS number 896323-22-1, is a complex organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of thiophenes, which are five-membered heterocyclic compounds containing a sulfur atom. The presence of multiple functional groups, including cyano, methyl, phenoxybenzamido, and carboxylate groups, makes it a versatile molecule with diverse applications.

The cyano group in the molecule contributes to its electronic properties, enhancing its ability to participate in various chemical reactions. The methyl group adds steric bulk, which can influence the molecule's reactivity and solubility. The phenoxybenzamido group introduces aromaticity and potential hydrogen bonding capabilities, making it suitable for applications in drug design and polymer chemistry. The carboxylate group provides acidity and can act as a nucleophile in reactions, further expanding its utility.

Recent studies have highlighted the importance of thiophene derivatives in the development of advanced materials. For instance, ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate has been explored for its potential in organic electronics. Its unique electronic structure makes it a promising candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Researchers have found that the compound exhibits excellent charge transport properties, which are critical for efficient energy conversion in these devices.

In addition to its electronic applications, this compound has shown promise in the field of medicinal chemistry. The presence of multiple functional groups allows for targeted drug delivery and improved bioavailability. Recent research has focused on its potential as an anti-inflammatory agent, with studies indicating that it can inhibit key enzymes involved in inflammatory pathways. Furthermore, its phenoxybenzamido group has been linked to anti-cancer properties, making it a valuable compound in oncology research.

The synthesis of ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thiophene ring through sulfur insertion reactions, followed by functionalization with the cyano, methyl, and phenoxybenzamido groups. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are essential for pharmaceutical applications.

From an environmental perspective, the compound's biodegradability and toxicity have been assessed in recent studies. Results indicate that ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate exhibits moderate biodegradability under aerobic conditions, making it less persistent in the environment compared to other synthetic compounds. However, its potential toxicity to aquatic organisms remains a concern, necessitating further research to optimize its environmental profile.

In conclusion, ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate (CAS No: 896323-22-1) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure and functional groups make it a valuable tool in organic electronics, medicinal chemistry, and materials science. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in both academic and industrial settings.

896323-22-1 (ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate) Related Products

- 2227643-48-1(rac-(1R,3S)-2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)cyclopropan-1-amine)

- 2302489-63-8(2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride)

- 2383647-27-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid)

- 2059993-68-7(6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione)

- 1544906-05-9(2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile)

- 1513190-87-8(2-(Benzyloxy)-4,5-dichloroaniline)

- 72621-26-2(Benzaldehyde, 3-(4-bromobutoxy)-)

- 6833-13-2(2-Chloro-N-phenylbenzamide)

- 2098106-91-1(Methyl(2-methylhex-5-en-1-yl)amine hydrochloride)

- 1262003-84-8([1,1'-Biphenyl]-3-carboxaldehyde, 2'-chloro-2,5'-dihydroxy-)